molecular formula C7H7BrFNO2S B6287978 2-bromo-3-fluoro-N-methylbenzene-1-sulfonamide CAS No. 2172026-24-1

2-bromo-3-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B6287978
CAS No.: 2172026-24-1
M. Wt: 268.11 g/mol
InChI Key: QMRDCMFMUGQXTJ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of bromine, fluorine, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-fluoro-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination and fluorination of a benzene derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-bromo-3-fluoro-N-methylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-fluoro-2-methylbenzene
  • 1-Bromo-3-fluoro-2-methoxybenzene
  • 2-Bromo-1-fluoro-3-methylbenzene

Uniqueness

2-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms, as well as the sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-3-fluoro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)6-4-2-3-5(9)7(6)8/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRDCMFMUGQXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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